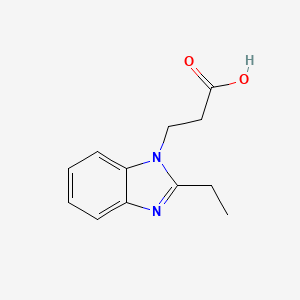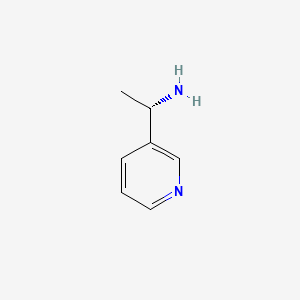
4-Isopropoxy-3-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-3-methoxybenzohydrazide, also known as IMBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a hydrazide derivative of 4-isopropoxy-3-methoxybenzoic acid and is known for its unique properties that make it suitable for use in different fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Chemical synthesis often explores the reactivity and applications of hydrazide derivatives. For instance, N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide was prepared through the reaction of 4-hydroxybenzaldehyde and 4-methoxybenzohydrazide, showcasing the compound's crystalline structure through intermolecular hydrogen bonds, contributing to a three-dimensional framework (X. Bao & Yijun Wei, 2008). Similarly, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide synthesis involved a multi-step process starting with 2-methoxybenzohydrazide, demonstrating the structural versatility of methoxybenzohydrazide derivatives (M. Taha et al., 2014).
Biological Activities
Research has also explored the biological activities of methoxybenzohydrazide derivatives. For example, hydrazide-hydrazones of 3-methoxybenzoic acid showed significant antibacterial activity against Bacillus spp., outperforming common antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016). Furthermore, manganese(II) and zinc(II) complexes of 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide were synthesized, showing potential applications in medicinal chemistry through their structural characterization and thermal behavior (A. Singh et al., 2014).
Propiedades
IUPAC Name |
3-methoxy-4-propan-2-yloxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)16-9-5-4-8(11(14)13-12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWGCOPUKPGJNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-3-methoxybenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/structure/B1349425.png)

![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)
![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)








![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)
